molecular formula C14H14BrN3O4S2 B3570137 4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE

4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B3570137
M. Wt: 432.3 g/mol
InChI Key: KZBUMIMZCQAOJI-UHFFFAOYSA-N
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Description

4-Bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a morpholine sulfonyl group, and a thiazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Sulfonylation: The morpholine-4-sulfonyl group can be introduced by reacting the brominated benzene derivative with morpholine and a sulfonyl chloride, such as chlorosulfonic acid (HSO3Cl), under basic conditions.

    Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitrile in the presence of a base.

    Amidation: The final step involves coupling the thiazole derivative with the sulfonylated benzene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the morpholine sulfonyl group.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated compounds or reduced amides.

    Substitution: Products may include substituted benzamides or thiazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The morpholine sulfonyl group might enhance its solubility and bioavailability, while the thiazole ring could facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(morpholine-4-sulfonyl)benzamide: Lacks the thiazole ring, potentially altering its biological activity.

    3-(Morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide: Lacks the bromine atom, which could affect its reactivity and interactions.

    4-Bromo-N-(1,3-thiazol-2-yl)benzamide: Lacks the morpholine sulfonyl group, possibly reducing its solubility and bioavailability.

Uniqueness

4-Bromo-3-(morpholine-4-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, morpholine sulfonyl group, and thiazole ring allows for versatile applications and interactions.

Properties

IUPAC Name

4-bromo-3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O4S2/c15-11-2-1-10(13(19)17-14-16-3-8-23-14)9-12(11)24(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBUMIMZCQAOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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4-BROMO-3-(MORPHOLINE-4-SULFONYL)-N-(1,3-THIAZOL-2-YL)BENZAMIDE

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